Enflicoxib

Canine Osteoarthritis Veterinary Pharmacology NSAID Pharmacokinetics

Enflicoxib (E-6087) is a differentiated canine COX-2 inhibitor for B2B procurement. Its active metabolite drives a 20-35h half-life, enabling once-weekly dosing validated in 6-month studies. Unlike carprofen or mavacoxib, its PK/PD profile simplifies study design and client compliance. Request quote for FDA-approved Daxocox R&D.

Molecular Formula C16H12F5N3O2S
Molecular Weight 405.3 g/mol
CAS No. 251442-94-1
Cat. No. B1671024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnflicoxib
CAS251442-94-1
Synonyms4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
E-6087
Molecular FormulaC16H12F5N3O2S
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)
InChIKeyZZMJXWXXMAAPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enflicoxib (CAS 251442-94-1) Technical Profile and Procurement Baseline for Canine COX-2 Selective NSAID Research and Veterinary Applications


Enflicoxib (CAS 251442-94-1, research code E-6087) is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class that selectively inhibits cyclooxygenase-2 (COX-2) while sparing COX-1 activity [1]. The compound is characterized by a long elimination half-life of 20–35 hours, low plasma clearance of 0.10–0.22 L/h/kg, and a relatively large volume of distribution of 2–6 L/kg in dogs after single oral and intravenous doses [2]. Enflicoxib is commercially formulated as Daxocox® for veterinary use in the treatment of pain and inflammation associated with canine osteoarthritis [3].

Why Enflicoxib (CAS 251442-94-1) Cannot Be Interchanged with Other Veterinary COX-2 Inhibitors Without Scientific Validation


Direct substitution of enflicoxib with other canine COX-2 inhibitors such as mavacoxib, carprofen, or meloxicam without quantitative justification introduces significant scientific and clinical risk. Enflicoxib possesses a fundamentally distinct pharmacokinetic profile driven by its active pyrazol metabolite (E-6132), which exhibits an IC50 COX-1/COX-2 selectivity ratio of 19.45 in canine whole blood [1]—a value that differs substantially from the selectivity profiles of comparator compounds [2]. Additionally, enflicoxib's elimination half-life of 20–35 hours enables a once-weekly dosing regimen [3], whereas carprofen requires daily administration (half-life approximately 8–10 hours) [4] and mavacoxib follows an entirely different schedule (initial dose, then 14-day interval, then monthly) [5]. These pharmacokinetic and pharmacodynamic differences preclude simple interchangeability without rigorous cross-validation in the intended experimental or clinical context.

Enflicoxib (CAS 251442-94-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Enflicoxib Once-Weekly Dosing Regimen vs. Daily Carprofen: Pharmacokinetic Half-Life Differentiation

Enflicoxib exhibits an elimination half-life of 20–35 hours in dogs following single oral and intravenous doses, which directly enables its once-weekly therapeutic dosing regimen [1]. In contrast, carprofen demonstrates a substantially shorter elimination half-life of approximately 8–10 hours in dogs, necessitating daily administration to maintain therapeutic plasma concentrations [2]. This approximately 2.5-fold to 3.5-fold longer half-life for enflicoxib represents a fundamental pharmacokinetic differentiation that reduces dosing frequency by a factor of 7 relative to carprofen over a one-week treatment period.

Canine Osteoarthritis Veterinary Pharmacology NSAID Pharmacokinetics

Enflicoxib vs. Mavacoxib Head-to-Head Clinical Efficacy in Canine Osteoarthritis: 6-Week Responder Rate Comparison

In a 6-week randomized, controlled, blinded, multicentre clinical trial, enflicoxib 4 mg/kg administered once weekly demonstrated a veterinarian-assessed responder rate of 68%, compared to 62% for mavacoxib 2 mg/kg (administered on day 0 and day 14) [1]. Owner-assessed responder rates using the Canine Brief Pain Inventory (CBPI) were 84% for enflicoxib versus 83% for mavacoxib [1]. Both treatments achieved statistical significance versus placebo (37% veterinarian-assessed responder rate).

Canine Osteoarthritis Veterinary Clinical Trial COX-2 Inhibitor Efficacy

Enflicoxib Single Preoperative Dose vs. Daily Carprofen for Postoperative Analgesia: Non-Inferiority in Soft Tissue Surgery

In a multicenter, randomized, blinded, controlled, non-inferiority clinical field trial involving 215 dogs undergoing soft tissue surgery, a single preoperative 8 mg/kg oral dose of enflicoxib was non-inferior to daily carprofen (4 mg/kg SC at induction followed by 4 mg/kg PO daily for 5 days) in controlling postoperative pain [1]. Efficacy was assessed using the Short Form Glasgow Composite Pain Scale (SF-GCPS) area under the curve for the first 48 hours post-surgery, with no differences observed in inflammation scores or owner assessments at any time point [1].

Veterinary Surgery Postoperative Pain Management Canine Analgesia

Enflicoxib Single Dose vs. Daily Meloxicam for Postoperative Pain in Orthopaedic Surgery: 7-Day Efficacy from One Administration

In a pilot randomized clinical trial of 28 dogs undergoing orthopaedic surgery, a single 8 mg/kg oral dose of enflicoxib administered 24 hours before surgery demonstrated non-inferior analgesic efficacy compared to meloxicam (0.2 mg/kg SC at induction followed by 0.1 mg/kg PO daily every 24 hours for 7 days) [1]. Efficacy was assessed using the Glasgow Composite Pain Scale Short-Form (GCPS-SF) at 1.5, 3, 5, 8, 24, and 168 hours post-surgery, with no differences observed in GCPS-SF total scores, GCPS-SF area under the curve for the first 24 hours, or visual analog scale (VAS) scores at any time point [1].

Veterinary Orthopaedics Postoperative Analgesia Canine Pain Management

Enflicoxib Active Metabolite (Pyrazol Derivative) COX-2 Selectivity Ratio of 19.45 in Canine Whole Blood

The pyrazol metabolite (E-6132) of enflicoxib exhibits an IC50 COX-1/COX-2 selectivity ratio of 19.45 in canine whole blood [1], indicating substantial preferential inhibition of COX-2 over COX-1. This selectivity ratio increases to approximately 55 when accounting for red blood cell partitioning of the metabolite [1]. In contrast, parent enflicoxib (racemate) shows a COX-1/COX-2 selectivity ratio of only 3.21 under the same assay conditions, while its (S)-(-)-enantiomer yields a ratio of 3.77 [2]. The pyrazol metabolite is primarily responsible for the in vivo COX-2 inhibitory activity of enflicoxib, with corrected IC50 and IC80 values for COX-2 inhibition of 0.2 µM (80.7 ng/mL) and 1.2 µM (484 ng/mL), respectively, after red blood cell partitioning adjustment—concentrations well within the plasma levels described in treated dogs [1].

COX-2 Selectivity Canine Pharmacology NSAID Safety Profiling

Enflicoxib Long-Term 6-Month Efficacy in Canine Osteoarthritis: Sustained Response vs. Placebo

In a 6-month prospective, multisite, blinded, randomized, placebo-controlled, parallel-group field study of 109 client-owned dogs with naturally occurring osteoarthritis, enflicoxib administered once weekly maintained consistent clinical efficacy throughout the treatment period [1]. Clinical sum score (CSS) responder rates for enflicoxib were 71.6% at Day 44, 74.6% at Day 135, and 71.6% at Day 189, demonstrating statistically significant differences (p < 0.05) versus placebo at all time points (placebo responder rates: 41.7%, 33.3%, and 20.8%, respectively) [1]. Owner-assessed treatment response using the Canine Brief Pain Inventory (CBPI) followed the same pattern, achieving significant differences compared to placebo after two weeks of treatment [1]. The incidence and type of adverse events were consistent with previous enflicoxib studies of shorter duration, with no tendency to increase over time [1].

Canine Osteoarthritis Chronic Pain Management Long-Term NSAID Safety

Validated Application Scenarios for Enflicoxib (CAS 251442-94-1) Based on Quantitative Evidence


Once-Weekly Chronic Canine Osteoarthritis Management with Documented 6-Month Sustained Efficacy

Enflicoxib is validated for chronic canine osteoarthritis treatment requiring extended therapeutic coverage with minimal dosing frequency. The compound's 20–35 hour elimination half-life enables once-weekly administration [1], with 6-month field study data confirming sustained efficacy (71.6–74.6% responder rates maintained through Day 189) and no evidence of tolerance development [2]. This application scenario is particularly relevant for long-term veterinary studies, client-owned animal clinical trials, and commercial veterinary pharmaceutical development where owner compliance and consistent pain management are critical endpoints.

Single-Dose Preoperative Analgesia for Orthopaedic and Soft Tissue Surgery Protocols

Enflicoxib is validated for single-dose preoperative administration providing multi-day postoperative pain control equivalent to daily NSAID regimens. Clinical evidence demonstrates that one 8 mg/kg dose administered 24 hours before surgery provides 7-day postoperative pain control non-inferior to meloxicam (8 doses over 7 days) in orthopaedic surgery [1], and 5-day postoperative pain control non-inferior to carprofen (6 doses over 5 days) in soft tissue surgery [2]. This application is particularly valuable for veterinary surgical practices, clinical research organizations conducting postoperative pain studies, and pharmaceutical development of simplified perioperative analgesia protocols.

Canine Osteoarthritis Efficacy Studies Requiring Active Comparator Head-to-Head Benchmarking

Enflicoxib is validated for research applications requiring direct comparison against established veterinary COX-2 inhibitors. Head-to-head clinical trial data demonstrate a 68% veterinarian-assessed responder rate for enflicoxib (4 mg/kg weekly) versus 62% for mavacoxib (2 mg/kg on day 0 and day 14) over 6 weeks [1]. Owner-assessed CBPI responder rates were 84% versus 83%, respectively. Both treatments significantly outperformed placebo (37% responder rate). This evidence base supports enflicoxib selection in comparative efficacy studies, veterinary formulary evaluations, and pharmacoeconomic analyses where benchmarked performance data against marketed alternatives are required for procurement justification.

COX-2 Selectivity Mechanism Studies Leveraging Active Metabolite Pharmacodynamics

Enflicoxib is validated for COX-2 inhibition mechanism research requiring understanding of prodrug-to-active-metabolite pharmacology. The pyrazol metabolite (E-6132) exhibits a COX-1/COX-2 selectivity ratio of 19.45 in canine whole blood, increasing to approximately 55 after red blood cell partitioning correction [1], while parent enflicoxib shows only a 3.21 selectivity ratio. The corrected IC50 and IC80 values for COX-2 inhibition (0.2 µM and 1.2 µM, respectively) are within therapeutically relevant plasma concentrations [1]. This application is essential for academic pharmacology laboratories, veterinary drug development programs, and analytical method development requiring quantification of both parent compound and active metabolite for pharmacokinetic/pharmacodynamic correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enflicoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.